molecular formula C22H19N3O2S B10798647 (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

Cat. No.: B10798647
M. Wt: 389.5 g/mol
InChI Key: OIEJMTDGFAFKDZ-MOSHPQCFSA-N
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Description

The compound (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, a phenyl group, and a pyrrole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amines derived from the reduction of the imine group.

    Substitution: Halogenated or aminated derivatives of the compound.

Scientific Research Applications

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinediones, thiazolidinones with different substituents, and other heterocyclic compounds with similar structures.

    Uniqueness: The presence of the pyrrole moiety and the specific substitution pattern on the thiazolidinone ring make this compound unique, contributing to its distinct chemical and biological properties.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S/c1-14-12-16(15(2)25(14)18-6-4-3-5-7-18)13-20-21(27)24-22(28-20)23-17-8-10-19(26)11-9-17/h3-13,26H,1-2H3,(H,23,24,27)/b20-13-

InChI Key

OIEJMTDGFAFKDZ-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3

Origin of Product

United States

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